6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Overview

Description

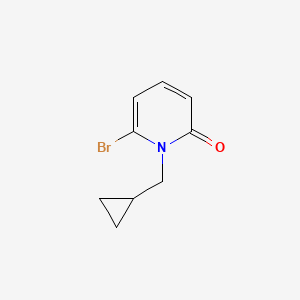

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom and a cyclopropylmethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a precursor compound followed by cyclopropylmethylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the pyridinone ring. The cyclopropylmethyl group can be introduced using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The dihydropyridinone ring can be oxidized to the corresponding pyridinone or reduced to the tetrahydropyridinone.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

- **Oxidation

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Biological Activity

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, with the chemical formula and CAS number 1866511-79-6, is a heterocyclic compound notable for its potential biological activities. This compound features a bromine atom and a cyclopropylmethyl group attached to a dihydropyridinone ring, which contributes to its unique properties and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly in the context of bacterial inhibition and potential anticancer properties. Preliminary studies indicate that compounds with similar structures may inhibit enzymes critical for bacterial cell wall synthesis, such as LpxC in Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the bromine atom and the cyclopropylmethyl group can influence binding affinity and selectivity towards target enzymes. For instance, modifications to the dihydropyridinone core have been shown to enhance inhibitory potency against specific bacterial strains .

Antibacterial Activity

Recent research has demonstrated that derivatives of dihydropyridinones exhibit significant antibacterial activity. In a study focusing on LpxC inhibitors, several analogs were evaluated for their residence time on the enzyme, with some showing prolonged effects post-treatment. Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against Gram-negative bacteria .

Anticancer Potential

In cancer research, compounds structurally related to this compound have been investigated for their ability to inhibit PLK4 (Polo-like kinase 4), a target implicated in various cancers. The inhibition of PLK4 has been associated with reduced tumor growth in preclinical models . Further studies are needed to assess the specific effects of this compound on cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves bromination followed by cyclopropylmethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) under controlled settings to achieve high yields .

Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.10 g/mol |

| CAS Number | 1866511-79-6 |

| IUPAC Name | 6-bromo-1-(cyclopropylmethyl)pyridin-2-one |

| Melting Point | Not specified |

Properties

IUPAC Name |

6-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-3-9(12)11(8)6-7-4-5-7/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWFSNXSTMTWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.